1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde
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Overview
Description
1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a cycloalkane derivative featuring a cyclopropyl group and a methyl group attached to a cyclopentane ring, with an aldehyde functional group at the 1-position
Preparation Methods
The synthesis of 1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific reagents to facilitate the desired transformations .
Chemical Reactions Analysis
1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions typical of aldehydes and cycloalkanes. Some of the key reactions include:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl and methyl groups can undergo substitution reactions under appropriate conditions, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde is largely dependent on its functional groups and structural features. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The cyclopropyl and methyl groups can influence the reactivity and stability of the compound, affecting its interactions with molecular targets. Specific pathways and molecular targets would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde can be compared with other cycloalkane derivatives and aldehydes:
Cyclopentane derivatives: Compounds like cyclopentane, methylcyclopentane, and cyclopentane carbaldehyde share structural similarities but differ in functional groups and substituents.
Aldehydes: Other aldehydes, such as benzaldehyde and formaldehyde, have different reactivity profiles and applications.
Unique Features:
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-cyclopropyl-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-10(6-8,7-11)9-2-3-9/h7-9H,2-6H2,1H3 |
InChI Key |
HPEIQXSXLRYWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C=O)C2CC2 |
Origin of Product |
United States |
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